

The Discovery and Characterization of Salinixanthin in *Salinibacter ruber*: A Technical Guide

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Compound of Interest

Compound Name: *Salinixanthin*

Cat. No.: B1249706

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Introduction

Salinibacter ruber, an extremely halophilic bacterium, thrives in hypersaline environments such as solar salterns, where salt concentrations approach saturation.[1][2] First described in 2002, this organism exhibits a remarkable convergence with halophilic archaea in its physiological adaptations to high salt, despite being a member of the domain Bacteria.[2] A distinguishing feature of *S. ruber* is its vibrant red-orange pigmentation, primarily due to the accumulation of a novel C40-carotenoid acyl glycoside named **salinixanthin**. [3] This pigment constitutes over 96% of the total carotenoid content in the organism. **Salinixanthin** plays a crucial role not only in photoprotection but also as a light-harvesting antenna for a unique retinal-based proton pump, xanthorhodopsin, enhancing the bacterium's energy-harvesting capabilities.[4][5] This guide provides an in-depth technical overview of the discovery, physicochemical properties, biosynthesis, and experimental protocols related to **salinixanthin**.

Physicochemical Properties of Salinixanthin

Salinixanthin was identified as (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)- β -D-glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro- β,ψ -caroten-4-one through a combination of spectrometric and chemical methods.[3] Its structure is unique, featuring a C40 carotenoid backbone, a glycoside moiety, and an acyl group.

Property	Value	Source
Molecular Formula	C61H92O9	PubChem CID 11147424
Molecular Weight	969.4 g/mol	PubChem CID 11147424
Absorption Maxima (λ_{max})	In organic solvents: 478 nm with a shoulder at 506–510 nm. Bound to xanthorhodopsin: Sharp maxima at 486 nm, 519 nm, and a shoulder at ~560 nm (retinal contribution).	[2][4]
Molar Extinction Coefficient	Estimated at ~250,000 $\text{M}^{-1}\text{cm}^{-1}$ (Note: An alternative estimation suggests ~180,000 $\text{M}^{-1}\text{cm}^{-1}$)	[6]
Esterifying Fatty Acid	iso-C15:0 (13-methyltetradecanoic acid)	Original discovery paper

Experimental Protocols

Cultivation of *Salinibacter ruber*

Objective: To culture *Salinibacter ruber* for the subsequent extraction of **salinixanthin**.

Materials:

- *Salinibacter ruber* strain M31 (DSM 13855)
- Modified Growth Medium (MGM) or ATCC Medium 2402
- Sterile flasks
- Incubator

Protocol:

- Prepare the specialized high-salt medium. A commonly used formulation is Modified Growth Medium (MGM) containing 5% Peptone and 1% Yeast extract, supplemented with a 23% total salt solution (3.1 M NaCl, 170 mM MgCl₂, 38.5 mM MgSO₄, 67 mM KCl, 2.9 mM NaHCO₃, 0.62 mM NaBr).[7] ATCC Medium 2402 is also recommended.
- Aseptically inoculate the liquid medium with a starter culture of *S. ruber*.
- Incubate the culture at 37°C with aeration for 5-7 days, or until the late exponential growth phase is reached (typically an OD₆₀₀ of ~1.25).[7]
- Harvest the bacterial cells by centrifugation at 5000 × g for 10 minutes at 4°C.[7]
- The resulting cell pellet can be used immediately for pigment extraction or stored at low temperatures.

Extraction and Purification of Salinixanthin

Objective: To isolate and purify **salinixanthin** from *S. ruber* cell biomass.

Materials:

- Harvested *S. ruber* cell pellet
- Acetone (reagent grade)
- Methanol (reagent grade)
- Centrifuge and tubes
- Rotary evaporator

Protocol:

- Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v).[3][4]
- Agitate the suspension to ensure thorough extraction of the pigments into the solvent phase.
- Separate the cell debris by centrifugation.

- Collect the supernatant containing the pigments.
- To precipitate phospholipids and other contaminants, chill the extract in cold acetone and remove the precipitate by centrifugation.[3][4] Repeat this step two to three times for higher purity.[3]
- Evaporate the solvent from the final supernatant using a rotary vacuum pump to yield the crude **salinixanthin** extract.[3]
- The purified pigment can be dissolved in ethanol for storage at -60°C.[3]

Analytical Characterization

Objective: To identify and quantify **salinixanthin** using analytical techniques.

High-Performance Liquid Chromatography (HPLC):

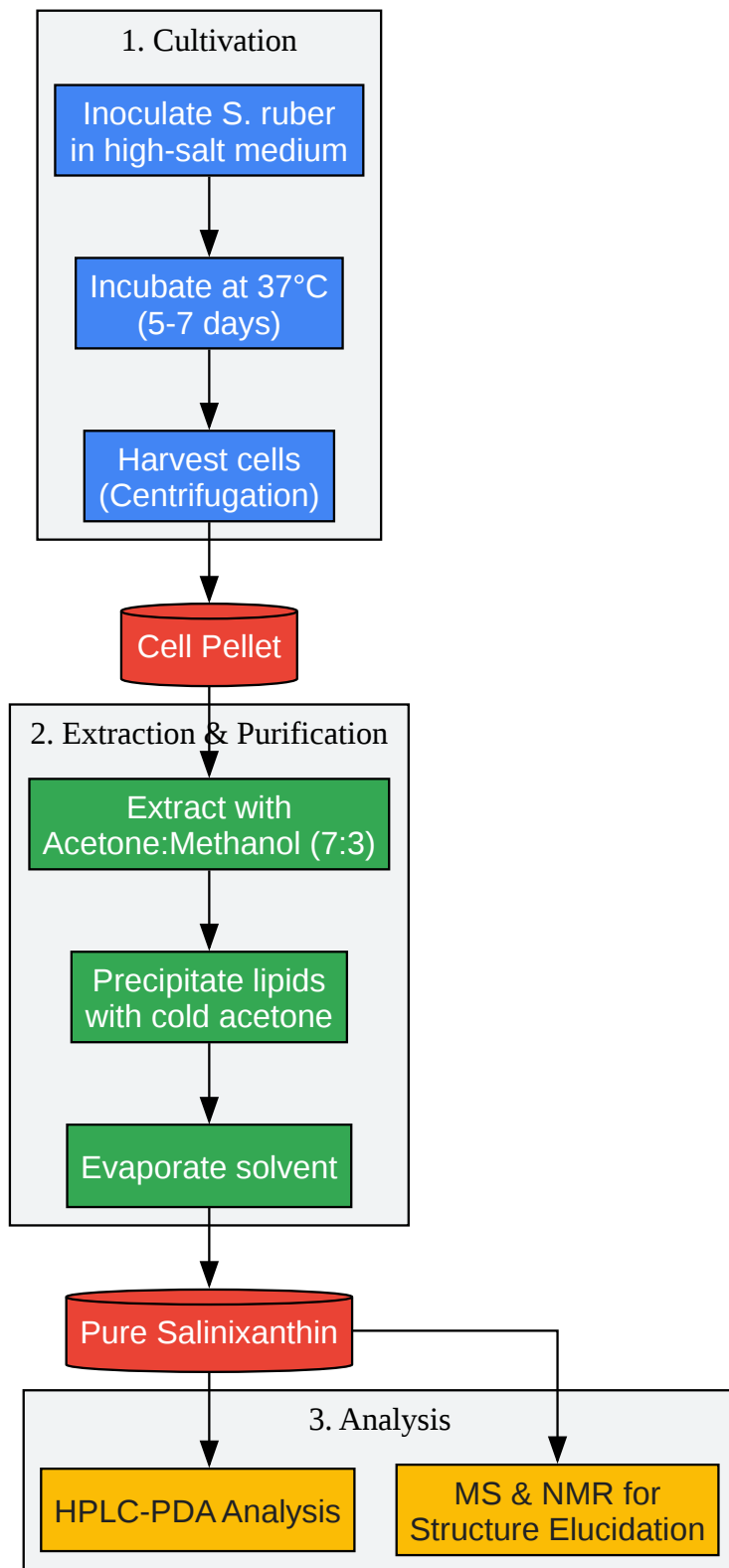
- Column: A C18 reversed-phase column is commonly used for carotenoid separation.[8] Normal phase columns like silica can also be employed.
- Mobile Phase: A gradient of solvents is typically used. For reversed-phase, mixtures of acetonitrile, methanol, and ethyl acetate are common. For normal phase, a mobile phase of hexane, ethyl acetate, and isopropanol (e.g., 85:10:5) can be effective.
- Detector: A UV-Vis or Photodiode Array (PDA) detector set to the absorption maximum of **salinixanthin** (~478 nm, or 450 nm for general carotenoid screening) is used for detection and quantification.[9]
- Injection: The purified extract is dissolved in a suitable solvent (e.g., hexane for normal phase) and injected into the HPLC system.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

- The definitive structure of **salinixanthin** was elucidated using a combination of Electron Ionization Mass Spectrometry (EIMS) and ¹H NMR.[3] These techniques are essential for confirming the molecular weight and detailed chemical structure of the isolated compound, providing unambiguous identification.

Visualizations

Experimental Workflow

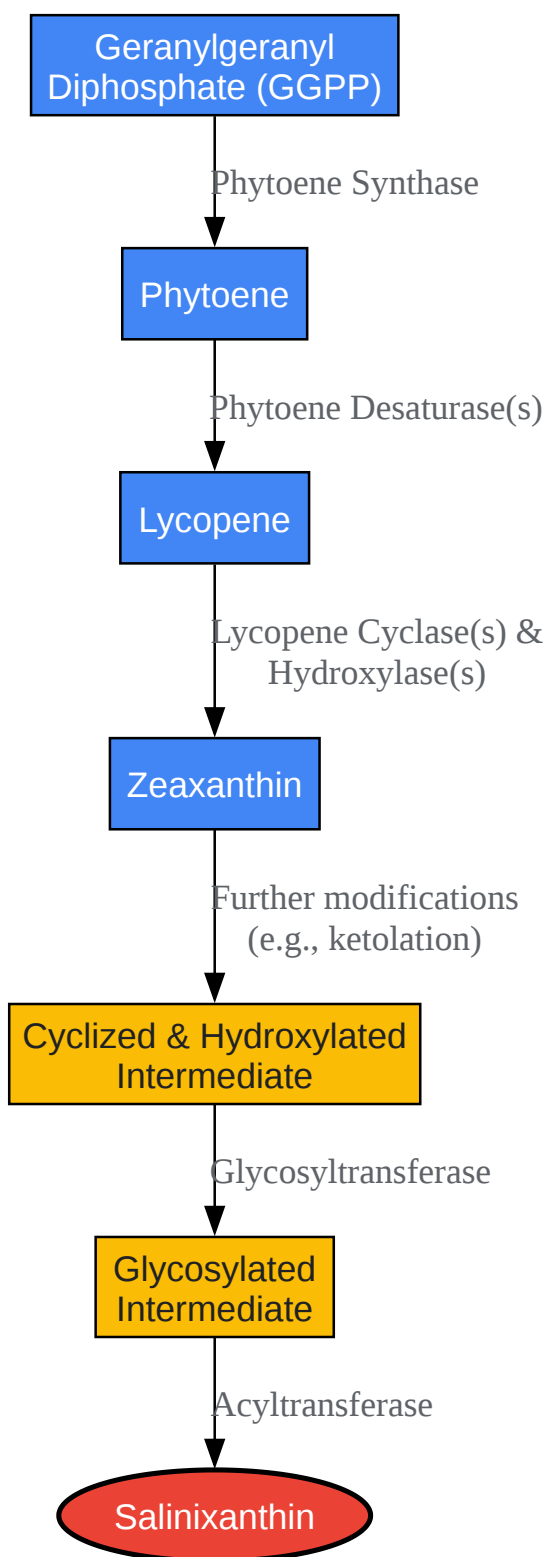


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Caption: Workflow for the cultivation, extraction, and analysis of **salinixanthin**.

Biosynthetic Pathway of Salinixanthin

The biosynthesis of **salinixanthin**, a C40 carotenoid, originates from the non-mevalonate, or MEP (2-C-methyl-D-erythritol 4-phosphate), pathway for isoprenoid precursor synthesis. The pathway culminates in a series of modification steps including desaturation, cyclization, hydroxylation, glycosylation, and acylation to produce the final complex molecule.



Proposed Biosynthetic Pathway of Salinixanthin

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Caption: Proposed biosynthetic pathway of **salinixanthin** from GGPP.

Conclusion

The discovery of **salinixanthin** in *Salinibacter ruber* has provided significant insights into the adaptation of life in extreme hypersaline environments. Its unique structure and function as a light-harvesting antenna for xanthorhodopsin represent a novel mechanism of energy capture in the bacterial domain. The detailed protocols and data presented in this guide offer a valuable resource for researchers investigating novel carotenoids, bioenergetics in extremophiles, and potential biotechnological applications of these pigments, ranging from natural colorants to agents in drug development and delivery systems.

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